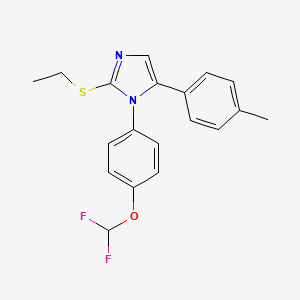

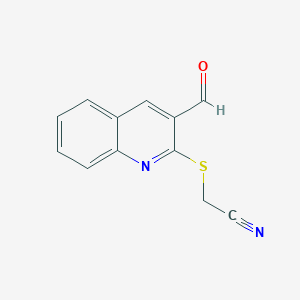

2-乙基-7-羟基-3-(1-甲基苯并咪唑-2-基)香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” is a compound that belongs to the chromanone family . Chromanones are important heterobicyclic compounds that act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .

Synthesis Analysis

The synthesis of chromanone derivatives has attracted the attention of many research groups . Based on the Pechmann coumarin synthesis method, an effective method to synthesize 7-hydroxy-4-substituted coumarin derivatives has been developed . The synthesis involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis

The molecular structure of “2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” is characterized by the absence of a double bond between C-2 and C-3, which is a minor difference from chromone but leads to significant variations in biological activities . The 1H-NMR and 13C-NMR spectra of the compound are in total agreement with the suggested structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” include the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .科学研究应用

分子结构与稳定性因素

由 2-氨基苯并咪唑鎓阳离子和 3,3'-(苯亚甲基)双(4-羟基-2H-色满-2-酮)阴离子形成的离子缔合物的结构和稳定性因素的研究强调了分子和晶体结构在决定此类化合物稳定性中的重要性。这项研究可以提供有关设计具有类似骨架的新化合物的见解,用于各种应用,包括材料科学和药物 (Pankratov 等,2016)。

合成和电子光谱

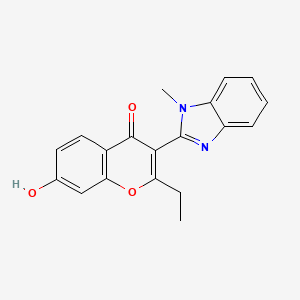

另一项研究重点关注 3-杂芳基取代的香豆素衍生物的合成,由于其独特的吸收和荧光特性,评估它们作为荧光探针的潜力。这些特性使其成为分子生物学和医学中的候选者,特别是在成像和诊断应用中 (Deligeorgiev 等,2008)。

抗氧化和抗炎特性

对来自红藻 Gracilaria opuntia 的高度氧化的 2H-色满衍生物的研究揭示了显着的抗氧化和抗炎特性。这些发现表明在开发天然抗炎剂和抗氧化剂方面具有潜在应用,这可能有利于治疗各种炎症性疾病和病症 (Makkar & Chakraborty,2018)。

催化和合成应用

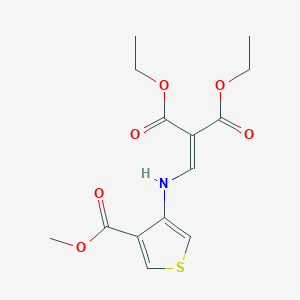

在四氢苯并[b]吡喃和 3,4-二氢吡喃[c]色满衍生物的合成中使用淀粉溶液作为催化剂代表了一种生产这些化合物的生态友好且有效的方法。此类合成方法对于药物应用至关重要,突出了以最小的环境影响开发新药和治疗剂的潜力 (Hazeri 等,2014)。

抗菌和抗氧化活性

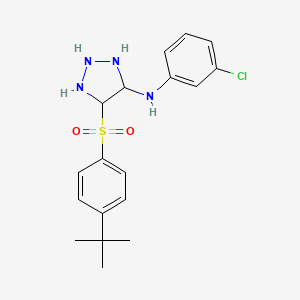

对 3-(2-羟基苯甲酰)-2H-色满-2-酮的金属配合物的电化学和生物活性进行合成、表征和分析的研究强调了这些化合物的抗菌和抗氧化潜力。这项研究为开发新的抗菌剂奠定了基础,这些抗菌剂可以解决抗生素耐药性日益严重的问题 (Belkhir-Talbi 等,2019)。

作用机制

While the specific mechanism of action for “2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” is not explicitly mentioned in the available resources, chromanone derivatives have been tested for various biological properties including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

属性

IUPAC Name |

2-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-3-15-17(18(23)12-9-8-11(22)10-16(12)24-15)19-20-13-6-4-5-7-14(13)21(19)2/h4-10,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYDMJJKEPQMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829666.png)

![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829671.png)

![3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate](/img/structure/B2829673.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2829674.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2829678.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)

![(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2829684.png)

![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829685.png)